Z-D-Pro-OH

Description

Significance of D-Amino Acid Derivatives in Peptide Chemistry and Bioactive Compound Design

While the vast majority of amino acids found in naturally occurring proteins are in the L-configuration, D-amino acids are present in nature and exhibit unique biological roles. frontiersin.orgjpt.combiopharmaspec.com They are found in bacterial cell walls, some peptide antibiotics, and even in certain organisms, contributing to enhanced stability and altered biological activity compared to their L-counterparts. frontiersin.orgbiopharmaspec.comrsc.orgnih.gov

In peptide chemistry, the incorporation of D-amino acids offers several advantages. Peptides containing D-amino acids often show increased resistance to enzymatic degradation by proteases, which primarily target peptide bonds formed by L-amino acids. nih.govlifetein.comwikipedia.orglifetein.com This enhanced stability can lead to longer half-lives in biological systems, making D-amino acid-containing peptides attractive candidates for therapeutic applications. nih.govlifetein.com Furthermore, the inclusion of D-amino acids can influence peptide conformation, potentially leading to novel structures and altered interactions with biological targets. rsc.orgwikipedia.org This conformational impact is particularly relevant for proline, as its cyclic structure already imposes significant constraints on peptide backbone flexibility.

The distinct properties of D-amino acids and their derivatives are actively leveraged in the design of bioactive compounds, including peptidomimetics and small molecules with improved pharmacological profiles. jpt.comlifetein.comwikipedia.org By utilizing D-amino acids, researchers can create molecules with modified binding affinities, enhanced metabolic stability, and altered pharmacokinetic properties. jpt.comlifetein.com

Historical Context of Z-Protection in Peptide Synthesis and its Evolution

The benzyloxycarbonyl (Z or Cbz) group is one of the oldest and most historically significant amino-protecting groups used in peptide synthesis. Introduced by Max Bergmann and Leonidas Zervas in 1932, the Z-group marked a pivotal development, enabling the controlled stepwise assembly of peptides. wikipedia.orgomizzur.compublish.csiro.auwiley-vch.demasterorganicchemistry.comnih.gov This methodology, known as the Bergmann-Zervas synthesis, was considered "epoch-making" and helped establish synthetic peptide chemistry as a distinct field. wikipedia.org

The Z-group is a carbamate-type protecting group, typically introduced by reaction with benzyl (B1604629) chloroformate. wikipedia.orgmasterorganicchemistry.com Its primary advantage was its ability to be removed under relatively mild conditions, such as catalytic hydrogenation or treatment with HBr in acetic acid, without cleaving the newly formed peptide bonds. wikipedia.orgmasterorganicchemistry.com This selectivity was a significant improvement over earlier protection strategies. wiley-vch.de

Over time, other protecting group strategies emerged to address specific challenges in peptide synthesis, particularly with the advent of solid-phase peptide synthesis (SPPS) developed by Robert Bruce Merrifield in the 1960s. omizzur.compublish.csiro.aunih.govnih.govwikipedia.orgpeptide.com The tert-butyloxycarbonyl (Boc) group, which is acid-labile, and the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile, became widely adopted, offering different orthogonality profiles for multi-step synthesis. omizzur.compublish.csiro.aumasterorganicchemistry.comnih.govwikipedia.orgpeptide.comcsic.es While the Z-group's use in standard SPPS protocols decreased compared to Boc and Fmoc, it remains valuable in specific synthetic strategies, including those requiring orthogonal deprotection schemes or in solution-phase synthesis. wikipedia.orgpublish.csiro.aumasterorganicchemistry.comwikipedia.orgcsic.es The historical development of protecting groups, including the Z-group, has been crucial for the advancement of peptide synthesis, allowing for the creation of increasingly complex peptide structures. publish.csiro.aucsic.es

Scope and Research Imperatives for Z-D-Pro-OH

This compound serves as a key intermediate and building block in various research areas, primarily centered around the synthesis and study of peptides and peptidomimetics containing D-proline. chemimpex.comchemimpex.com Its specific structure, with the Z-protection on the D-proline residue, allows for controlled coupling reactions during peptide synthesis, preventing unwanted side reactions at the amino group while the carboxyl group is available for amide bond formation. ruifuchemical.com

Research involving this compound is driven by several imperatives:

Synthesis of D-Amino Acid-Containing Peptides: this compound is essential for incorporating D-proline residues into synthetic peptides. This is crucial for exploring the effects of D-proline on peptide conformation, stability against proteases, and biological activity. rsc.orgnih.govlifetein.comwikipedia.orglifetein.com The synthesis of cyclic peptides, which often exhibit enhanced stability and bioactivity, frequently utilizes D-amino acid derivatives like this compound. chemimpex.comchemimpex.com

Design of Biologically Active Molecules: The unique structural properties imparted by D-proline, combined with the ability to selectively deprotect the Z-group, make this compound valuable in the design and synthesis of potential therapeutic agents. chemimpex.comchemimpex.com Researchers utilize it to create peptidomimetics or small molecules that mimic or modulate biological processes, particularly in areas like neurological disorders where proline-containing peptides can play a role. chemimpex.comchemimpex.com

Asymmetric Synthesis: this compound can function as a chiral building block or auxiliary in asymmetric synthesis, enabling the stereoselective creation of enantiomerically pure compounds, which are critical in the pharmaceutical industry. chemimpex.com

Research imperatives thus focus on leveraging the specific chemical and stereochemical properties of this compound to advance the synthesis of complex molecules, explore novel biological activities, and deepen the understanding of structure-activity relationships in peptide and peptidomimetic research. chemimpex.comchemimpex.com

Table 1: Key Properties of this compound

| Property | Value/Description | Source |

| Synonyms | N-Cbz-D-Proline, Cbthis compound, ZD-Pro-OH | ruifuchemical.compeptide.comchemimpex.com |

| CAS Number | 6404-31-5 | peptide.comaxios-research.comadvancedchemtech.com |

| Molecular Formula | C₁₃H₁₅NO₄ | peptide.comaxios-research.comadvancedchemtech.com |

| Molecular Weight | 249.27 g/mol (approx. 249.3) | peptide.comaxios-research.comadvancedchemtech.com |

| Physical Form | Solid (typically white to off-white powder) | Implicit from handling as research chemical |

| Application | Peptide Synthesis, Drug Design, Biochemical Research | chemimpex.comruifuchemical.comchemimpex.com |

Table 2: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Type | Cleavage Conditions | Historical Significance | Relevance to this compound |

| Z (Cbz) | Carbamate | Hydrogenation, HBr/Acetic Acid | First readily cleavable Nα-protecting group (1932) wikipedia.orgpublish.csiro.au | Present in this compound |

| Boc | Carbamate | Acid (e.g., TFA) | Widely used in SPPS (introduced late 1950s) publish.csiro.aumasterorganicchemistry.comnih.gov | Orthogonal to Z |

| Fmoc | Carbamate | Base (e.g., Piperidine) | Dominant in SPPS due to mild cleavage (introduced 1970) publish.csiro.aumasterorganicchemistry.comnih.gov | Orthogonal to Z |

Note: This table provides a simplified overview. Cleavage conditions and compatibility can vary depending on the specific peptide sequence and other protecting groups present.

Detailed research findings involving this compound are often context-dependent, appearing within studies focused on the synthesis and evaluation of specific peptides or peptidomimetics. For instance, its use in enzymatic peptide synthesis has been documented, demonstrating its role as an activated acyl donor in kinetically-controlled reactions. nih.gov Studies on minimizing epimerization during peptide coupling have also highlighted the performance of coupling reagents in the presence of amino acid derivatives like Z-D-Phg-Pro-NH₂, indicating the relevance of protected D-amino acids in optimizing synthetic procedures. orgsyn.org The incorporation of this compound in the synthesis of cyclic peptides or constrained peptide structures is a recurring theme in research aiming to enhance stability and target specificity. chemimpex.comchemimpex.com

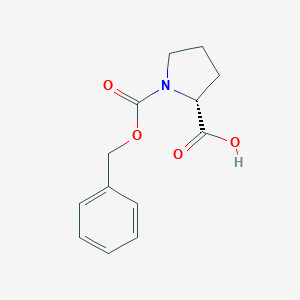

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)11-7-4-8-14(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGVXCZADZNAMJ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60214085 | |

| Record name | 1-Benzyl hydrogen (R)-pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6404-31-5 | |

| Record name | N-(Benzyloxycarbonyl)-D-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6404-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl hydrogen (R)-pyrrolidine-1,2-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006404315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl hydrogen (R)-pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl hydrogen (R)-pyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Z D Pro Oh and Its Analogues

Classical Chemical Synthesis Approaches

Classical chemical synthesis provides established routes for the preparation of protected amino acids like Z-D-Pro-OH, relying on controlled chemical reactions in solution or on a solid support. These methods often involve the use of protecting groups to ensure selective reactivity. semanticscholar.orgresearchgate.netrsc.org The benzyloxycarbonyl group is a widely used protecting group for amines in organic synthesis. researchgate.netgoogle.comorganic-chemistry.org

Solution-phase synthesis involves conducting reactions in a homogeneous liquid medium. A common strategy for preparing N-protected amino acids like N-Benzyloxycarbonyl-L-proline (an analogue of this compound) is the reaction of the amino acid with benzyl (B1604629) chloroformate (Z-Cl) in the presence of a base. For instance, N-Benzyloxycarbonyl-L-proline can be synthesized by dissolving L-proline in an aqueous base, such as 2M sodium hydroxide (B78521) solution, cooling the mixture, and then adding benzyl chloroformate portionwise with vigorous stirring. chemicalbook.com The reaction is typically initiated at a low temperature (e.g., 0–5 °C) and then allowed to warm to room temperature. chemicalbook.com Following the reaction, the mixture is acidified, and the protected amino acid is extracted into an organic solvent. chemicalbook.com

A related solution-phase approach is used in the preparation of N-benzyloxycarbonyl group L-prolineamide. This method involves reacting L-proline with an alkali and benzyl chloroformate in a solvent, followed by subsequent steps including treatment with thionyl chloride and reaction with ammonia. google.com The Z or Cbz group has a long history of use in solution phase peptide synthesis. peptide.com

Solid-phase synthesis involves anchoring the growing peptide chain or protected amino acid to an insoluble solid support, allowing for easier purification by washing away excess reagents and byproducts. While benzyloxycarbonyl (Z or Cbz) protection has been widely used in solution phase synthesis, its application in solid-phase peptide synthesis (SPPS) is less common compared to other protecting groups like Boc (t-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). peptide.comnih.gov Boc and Fmoc are currently the most prevalent temporary protecting groups in SPPS. peptide.com

Solid-phase techniques offer advantages by avoiding the need to isolate and purify intermediates between reaction steps. researchgate.net Although this compound is recognized as a building block in peptide synthesis myskinrecipes.com, detailed procedures specifically for the solid-phase synthesis of this compound itself from simpler precursors are not extensively documented in the provided search results. The focus in the literature often lies on the incorporation of pre-synthesized Z-protected amino acids into peptides on a solid support. Questions have been raised regarding the stability of the N-terminal Cbz group during the acidic cleavage conditions typically employed in Fmoc/tBu-SPPS. researchgate.net

In peptide synthesis, the formation of amide bonds requires the activation of the carboxylic acid of one amino acid to react with the amine of another. rsc.org The choice of coupling agents and reaction conditions is critical to ensure efficient bond formation and minimize undesirable side reactions, such as racemization.

The removal of the benzyloxycarbonyl (Cbz) protecting group is a crucial step in the synthesis of unprotected amines or in the elongation of peptide chains. The most common method for Cbz deprotection is catalytic hydrogenolysis, typically using a palladium catalyst. researchgate.netgoogle.com

Alternative methods for Cbz deprotection have been developed to address limitations of hydrogenolysis, such as incompatibility with certain functional groups or the need for specialized equipment for handling hydrogen gas. One such method involves using sodium borohydride (B1222165) (NaBH4) in combination with catalytic palladium on carbon (Pd-C) in methanol. researchgate.net This approach is reported to be facile, rapid, and practical, as it generates hydrogen in situ, avoiding the need for external hydrogen supply. researchgate.net

Enzymatic methods also offer alternatives for Cbz deprotection. N-carbobenzyloxy-deprotecting enzymes have been identified that can catalyze the removal of the Cbz group from protected amino acids and alcohols. google.com

Solid-Phase Synthetic Methodologies

Chemoenzymatic Synthesis of this compound and Related Compounds

Chemoenzymatic synthesis combines chemical and enzymatic transformations to achieve the synthesis of target molecules. Enzyme catalysis is a powerful tool for the production of chiral amino acids and their derivatives, offering high stereo- and regioselectivity. researchgate.netoie.go.th

Enzymes, such as esterases, lipases, and amidases, can be employed to produce chiral amino acid esters and amides from racemic mixtures through kinetic resolution. researchgate.netoie.go.th A notable example relevant to this compound is the enzymatic resolution of N-benzyloxycarbonyl-DL-proline. researchgate.netoie.go.th Benzyloxycarbonyl-D-proline can be obtained from the racemic mixture (N-benzyloxycarbonyl-DL-proline) using a proline selective acylase derived from Arthrobacter sp. researchgate.netoie.go.th This enzyme selectively hydrolyzes the L-isomer of the protected racemic proline, leaving the D-isomer (this compound) unreacted, thus allowing for its isolation. researchgate.netoie.go.thgoogle.com Microorganisms from genera such as Arthrobacter, Agrobacterium/Rhizobium, Bacillus, Pseudomonas, or Alcaligenes have demonstrated proline acylase activity and can be utilized for the preparation of N-protected cyclic D-amino acid derivatives. google.com

Enzymatic peptide synthesis can proceed under either equilibrium control or kinetic control. nih.govresearchgate.net Kinetically controlled synthesis involves the formation of an activated acyl intermediate with the enzyme, followed by aminolysis by a nucleophile (e.g., another amino acid or peptide). nih.gov The reaction is typically stopped before significant hydrolysis of the activated intermediate or the product occurs. nih.gov This approach has been explored for the synthesis of peptide bonds using proteases and activated amino acid derivatives like carbamoylmethyl esters. nih.govresearchgate.net

While kinetically controlled enzymatic synthesis is a valuable strategy for peptide bond formation and utilizing activated amino acid precursors nih.govresearchgate.net, the provided search results primarily describe the enzymatic route to this compound as a resolution of the racemic protected proline researchgate.netoie.go.th. This falls under the category of enzyme-catalyzed derivatization or resolution rather than a de novo kinetically controlled enzymatic synthesis of the protected amino acid from simpler starting materials.

Enzyme-Catalyzed Derivatization Strategies

Stereoselective Synthesis and Chiral Auxiliary Applications

Stereoselective synthesis is a crucial aspect of organic chemistry, especially in the production of pharmaceuticals and natural products where specific stereoisomers are required for desired biological activity uwindsor.catcichemicals.com. A stereoselective reaction is one in which one stereoisomer is formed predominantly over others uwindsor.ca. Chiral auxiliaries are stereogenic units temporarily incorporated into a compound to control the stereochemical outcome of a reaction; they can typically be recovered after the synthesis wikipedia.org.

This compound, with its inherent chirality, finds application in stereoselective synthesis, acting as a chiral auxiliary or building block to induce asymmetry in chemical transformations chemimpex.comchemimpex.com.

This compound as a Chiral Inducer in Asymmetric Transformations

Asymmetric transformations are reactions that convert an achiral unit into a chiral unit, resulting in an unequal mixture of stereoisomers uwindsor.ca. Chiral inducers, such as this compound, play a key role in these transformations by influencing the reaction pathway to favor the formation of one specific enantiomer or diastereomer wikipedia.orgslideshare.net.

While direct examples of this compound explicitly named as the chiral inducer in specific asymmetric transformations were not extensively detailed in the search results, its classification as a chiral auxiliary and its use in asymmetric synthesis chemimpex.comchemimpex.com imply its role in inducing chirality in other molecules during synthesis. Chiral auxiliaries function by creating a temporary stereocenter that directs the approach of reagents, thereby controlling the configuration of newly formed stereocenters in the product wikipedia.org.

Diastereoselective and Enantioselective Synthesis Utilizing this compound

Diastereoselective synthesis focuses on the preferential formation of one diastereomer over others, while enantioselective synthesis aims for the preferential formation of one enantiomer uwindsor.ca. This compound can be utilized in both types of synthesis due to its chiral nature.

In diastereoselective synthesis, this compound can be incorporated into a reactant molecule. The existing stereocenter in this compound can then influence the formation of new stereocenters in a way that favors a particular diastereomer. This influence is often steric or electronic, guiding the approach of other reactants wikipedia.orgnumberanalytics.com. For example, in reactions involving the formation of cyclic structures or additions to double bonds, the bulky this compound moiety can direct the incoming group to one face of the molecule, leading to diastereoselectivity rsc.org.

In enantioselective synthesis, this compound can be used as a chiral building block in the synthesis of larger, enantiomerically pure molecules chemimpex.commyskinrecipes.com. By incorporating the pre-existing chiral center of D-proline (protected as this compound) into a peptide chain or another complex molecule, the chirality is transferred to the final product. This is particularly relevant in peptide synthesis, where this compound serves as a valuable building block for creating specific peptide sequences with defined stereochemistry chemimpex.commyskinrecipes.com. The synthesis of enantiomerically pure compounds is critical in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological effects tcichemicals.com.

Applications of Z D Pro Oh in Advanced Peptide and Protein Science

Z-D-Pro-OH as a Core Building Block in Peptide Synthesis

The integration of this compound into peptide chains is a key strategy in modern peptide synthesis. Its protected amine and free carboxylic acid functionalities enable its use in standard coupling procedures. peptide.comruifuchemical.com

Incorporation into Linear Peptide Sequences

This compound serves as a valuable building block for the synthesis of linear peptides. myskinrecipes.comchemimpex.comlabscoop.com The protected D-proline residue can be introduced at specific positions within a growing peptide chain using standard solid-phase or liquid-phase peptide synthesis techniques. labscoop.comrsc.org The presence of a D-amino acid like D-proline can influence the backbone conformation of the linear peptide, potentially introducing turns or kinks that are distinct from those induced by its L-isomer. thieme-connect.deiris-biotech.de This conformational influence can be crucial for mimicking or disrupting specific protein structures or interactions.

Design and Synthesis of Conformationally Constrained Peptides, including Cyclic Peptides

This compound is particularly useful in the design and synthesis of conformationally constrained peptides, including cyclic peptides. fishersci.de The cyclic nature of the proline residue itself restricts the conformational freedom of the peptide backbone. Incorporating the D-isomer further influences the possible dihedral angles around the proline residue, leading to distinct conformational preferences compared to L-proline. thieme-connect.deiris-biotech.de This constrained conformation can pre-organize the peptide into a biologically active structure, improving binding affinity and selectivity for target molecules. mdpi.comnih.gov Cyclic peptides, formed by creating a linkage between the termini or side chains of a linear peptide precursor, often exhibit enhanced stability against enzymatic degradation and improved bioavailability. nih.govgencefebio.com The strategic placement of D-proline within a sequence destined for cyclization can facilitate specific turn formations necessary for ring closure and the adoption of desired three-dimensional structures. thieme-connect.de

Role in the Synthesis of Bioactive Peptides for Research Purposes

This compound is employed in the synthesis of bioactive peptides intended for research applications. chemimpex.comfishersci.deinvivochem.cn Bioactive peptides are sequences that exert specific physiological effects. nih.gov By incorporating this compound, researchers can synthesize peptide analogs with modified biological activities, increased stability, or altered pharmacokinetic properties. myskinrecipes.comchemimpex.com The D-proline residue can contribute to the peptide's resistance to proteolytic enzymes, which primarily cleave L-amino acid sequences, thus extending the peptide's half-life in biological systems. mdpi.com This stability is particularly important for in vitro and in vivo studies of peptide function.

Strategic Utility in Drug Design and Discovery Research

The unique properties conferred by the incorporation of this compound make it a valuable tool in the field of drug design and discovery. myskinrecipes.comchemimpex.com

Enhancing Conformational Stability and Specificity of Peptide-Based Drug Candidates

A major challenge in developing peptide-based drugs is their susceptibility to degradation by proteases and their conformational flexibility, which can lead to reduced binding affinity and specificity. mdpi.comnih.gov The inclusion of D-amino acids like D-proline, often in protected forms such as this compound, can significantly enhance the conformational stability of peptide drug candidates. myskinrecipes.comchemimpex.commdpi.com This increased rigidity can lock the peptide into a conformation that is optimal for binding to its biological target, thereby improving potency and specificity. mdpi.comnih.gov Furthermore, the presence of D-amino acids can reduce the rate of enzymatic cleavage, leading to a longer duration of action. mdpi.com

Design of Peptidomimetics and Novel Pharmacological Probes

This compound is also utilized in the design of peptidomimetics. myskinrecipes.comchemimpex.com Peptidomimetics are compounds that mimic the structural and functional characteristics of peptides but often possess improved properties such as enhanced metabolic stability, increased bioavailability, and modulated receptor interactions. researchgate.netnih.gov By incorporating this compound or derivatives, researchers can create molecules that retain the desired biological activity of a parent peptide while overcoming some of the limitations associated with natural peptides. myskinrecipes.comchemimpex.com These peptidomimetics can serve as novel pharmacological probes to study biological pathways or as lead compounds in the drug discovery process. nih.gov The constrained nature introduced by the D-proline residue is instrumental in designing peptidomimetics with defined three-dimensional structures critical for interacting with specific biological targets. researchgate.netnih.gov

Exploration in Modulating Biological Activity through Structural Constraints

By strategically introducing such constrained residues, researchers can explore the relationship between conformation and biological function. Peptidomimetics, which are molecules designed to mimic the biological function of peptides, often incorporate constrained amino acids to induce specific conformations observed in bioactive peptide analogues. researchgate.net This approach can lead to compounds with potentially improved pharmacological properties, including altered interactions with receptors or ligands. mdpi.comresearchgate.net The conformational preferences influenced by residues like proline can also impact processes such as enzymatic reactions, including cyclization. researchgate.net Proline-based cyclic structures, such as diketopiperazines, further exemplify how the rigid core can influence the behavior of adjacent amino acids, mimicking specific peptide conformations and exhibiting diverse biological activities. nih.gov

Contributions to Protein Engineering and Structural Biology

This compound and similar constrained amino acid derivatives contribute to the fields of protein engineering and structural biology by providing tools to manipulate protein structure and study its impact on function and stability. Protein engineering involves the modification of amino acid sequences to optimize various protein properties, including stability and binding affinity. nih.gov Structural biology, on the other hand, focuses on determining and understanding the three-dimensional structures of proteins and how these structures relate to their biological roles. naist.jp

The introduction of conformational constraints through the incorporation of modified amino acids is a key strategy in these disciplines.

Introduction of Conformational Constraints in Protein Structures for Folding and Stability Studies

The pyrrolidine (B122466) ring of proline restricts the phi (φ) dihedral angle of the polypeptide backbone, introducing a conformational constraint that is distinct from other amino acids. plos.org This inherent rigidity can be exploited to stabilize desired peptide or protein conformations. cuanschutz.edu Techniques such as cyclization, which can be facilitated by incorporating specific residues or using chemical methods, are employed to enhance the stability of peptides and proteins. nih.gov

In protein folding studies, the introduction of constraints can help researchers understand the pathways and intermediates involved. Computational methods are frequently used in protein design to predict and engineer new backbone conformations, identifying sequences that are optimal for specific structural motifs like turns. bakerlab.org Studies have shown that incorporating constrained residues, such as cyclic beta-residues, can significantly improve the stability of protein substructures like helix bundles. pnas.org The stability of proteins is marginal, and understanding the factors that influence conformational stability is crucial. mdpi.com

Research on Proline-Rich Motifs and their Conformational Impact in Proteins

Research in this area investigates how the sequence context and the specific arrangement of proline residues within PRMs dictate their conformational preferences and binding affinity. Modifications or the introduction of D-proline residues can alter the conformational landscape of these motifs, affecting their interactions and downstream biological signaling. The cis/trans isomerization of the peptide bond preceding a proline residue (the Xaa-Pro bond) is a relatively slow process that can be a rate-limiting step in protein folding and is influenced by the puckering of the proline ring. mdpi.com Understanding and manipulating these conformational aspects of PRMs is vital for comprehending protein interaction networks.

Stabilization of Therapeutic Proteins and Enzymes through this compound Incorporation

Protein stability is a critical factor for the efficacy and shelf-life of therapeutic proteins and enzymes. These biomolecules can be susceptible to denaturation, aggregation, and degradation, which can lead to loss of activity and potential immunogenicity. nih.govmdpi.comgoogle.comnih.govupt.ro Z-D-proline is recognized for its potential role in stabilizing protein structures, which is particularly important in the development and formulation of therapeutic proteins and enzymes. chemimpex.com

Protein engineering strategies are extensively employed to enhance the stability of therapeutic proteins. This includes introducing site-specific mutations and incorporating modified amino acids or functional motifs that confer increased resistance to unfolding or degradation. nih.gov The conformational constraints introduced by residues like D-proline can contribute to a more rigid and stable protein structure, less prone to conformational changes that precede aggregation or degradation. Cyclization is another strategy that can significantly improve the stability of peptides and proteins, making them more suitable for use as therapeutics or biocatalysts. nih.gov By influencing the conformational stability, the incorporation of this compound during synthesis can be a valuable approach in the rational design and stabilization of protein-based therapeutics.

Biochemical and Biological Research Investigations Involving Z D Pro Oh

Enzymatic Interactions and Specificity Studies

The interaction of Z-D-Pro-OH with enzymes, particularly proteases and peptidases, is a key area of biochemical research. Its incorporation into peptides or its use as a standalone molecule can provide insights into enzyme specificity and mechanism.

Substrate Specificity of Proteases and Peptidases Towards this compound Containing Peptides

Proteases and peptidases are enzymes that catalyze the hydrolysis of peptide bonds. Their specificity is determined by the amino acid residues flanking the cleavage site in a substrate peptide, often referred to using the P-P' nomenclature (P1, P2, P3, etc., on the N-terminal side of the cleavage site and P1', P2', P3', etc., on the C-terminal side). fishersci.campg.denih.gov The corresponding binding pockets on the enzyme are denoted as S1, S2, S1', S2', and so forth. nih.gov

While direct studies specifically detailing the substrate specificity of proteases and peptidases towards peptides containing this compound were not extensively found in the provided search results, the principles of protease specificity are well-established. The presence of a D-amino acid, such as the D-proline moiety in this compound, at a specific position within a peptide chain can significantly influence whether an enzyme recognizes and cleaves that peptide. For instance, some proteases exhibit strict stereospecificity and may not cleave peptide bonds involving D-amino acids. guidetopharmacology.org Research on protease specificity often involves synthesizing peptide libraries with variations at different P and P' positions to map the enzyme's preferences. nih.govnih.gov The incorporation of this compound into synthetic peptides would allow researchers to probe how the presence of a protected D-proline residue affects the recognition and cleavage by specific proteases or peptidases, contributing to a deeper understanding of their substrate profiles. Studies have shown that the amino acids at positions P1' and P2' can significantly impact the catalytic efficiency of peptidases. The position of proline within a peptide sequence is also known to influence protein secondary structure and interactions with enzymes. guidetopharmacology.org

Metabolic Pathways and Proline Metabolism Research

Proline is a metabolically active amino acid involved in various cellular processes. Research into proline metabolism, including its synthesis (anabolism) and breakdown (catabolism), is crucial for understanding its physiological roles and implications in disease.

Investigation of this compound in Proline Catabolism and Anabolism Studies

Proline metabolism involves interconnected pathways. Proline catabolism primarily occurs in the mitochondria, where proline is oxidized to pyrroline-5-carboxylate (P5C) by proline oxidase (PRODH or POX), and then P5C is converted to glutamate (B1630785) by P5C dehydrogenase (P5CDH). Proline anabolism involves the synthesis of proline from glutamate via enzymes like P5C synthetase (P5CS) and P5C reductase (PYCR).

This compound has been mentioned as being employed in metabolic studies to understand proline metabolism. As a modified D-proline derivative, it could be used in research to investigate the stereospecificity of the enzymes involved in proline metabolic pathways. For example, researchers could explore whether enzymes like PRODH or PYCR interact with this compound, potentially as a substrate or an inhibitor, to understand their substrate preferences and the metabolic fate of D-proline derivatives. While the specific details of how this compound is used in these studies were not provided, its application in this area suggests its utility as a probe to explore the intricacies of proline metabolic enzymes and pathways.

Implications for Understanding Proline's Physiological Roles and Related Disorders

Proline metabolism is increasingly recognized for its diverse physiological roles beyond protein synthesis, including contributions to redox balance, energy production, and cell signaling. Dysregulation of proline metabolism has been implicated in various disorders, including hyperprolinemia (Type I and Type II), caused by deficiencies in proline oxidase and P5C dehydrogenase, respectively. Altered proline metabolism is also observed in certain cancers, where it can support tumor growth and survival.

Research utilizing this compound in the study of proline metabolism can contribute to a better understanding of these physiological roles and related disorders. By using this compound as a research tool, scientists can potentially investigate the impact of modified proline species on metabolic flux, enzyme activity, and cellular processes influenced by proline. Such studies could provide insights into the mechanisms underlying proline-related disorders and potentially identify new therapeutic targets. The link between proline metabolism and conditions like hyperprolinemia and cancer highlights the importance of further research in this area.

Mechanisms of Action of this compound-Derived Bioactive Molecules

While this compound itself is primarily utilized as a building block in chemical synthesis, its significance in biochemical and biological research lies in the bioactive molecules derived from it, particularly peptides. Peptides incorporating D-proline, often introduced via protected forms like this compound, can exhibit diverse biological activities. The mechanisms of action of these derived molecules are contingent upon their specific amino acid sequence, three-dimensional structure, and interactions with biological targets.

Exploration of Molecular Targets and Signaling Pathways

Research into this compound-derived bioactive molecules primarily focuses on the biological activities of the resulting peptides. For instance, peptides containing proline residues, including those derived from D-proline, have been investigated for various activities, such as antimicrobial properties mdpi.com. Proline-rich antimicrobial peptides (PrAMPs) represent a class of such molecules found in invertebrates and some vertebrates mdpi.com. These peptides often target intracellular structures in bacteria, such as 70S ribosomes and the heat shock protein DnaK, leading to the inhibition of protein synthesis and the accumulation of misfolded proteins mdpi.com. This mechanism distinguishes them from many conventional antibiotics that target cell membranes mdpi.com.

Examples of peptides synthesized using this compound or related protected amino acids mentioned in the search results include dipeptides and potentially longer sequences, often for the purpose of studying peptide synthesis methodologies or exploring potential biological activities. Some examples of dipeptides that could be synthesized using protected proline derivatives include Z-D-Pro-D-Ala-OH, Z-D-Pro-L-Ala-OH, Z-D-Pro-Gly-OH, Z-D-Pro-L-Leu-OH, Z-D-Pro-L-Val-OH, Z-D-Pro-L-Phe-OH, and Z-D-Pro-L-Pro-OH invivochem.cnnih.govnih.govnih.govnih.govnih.govinvivochem.cnnih.gov. The biological targets and signaling pathways would be specific to each individual peptide sequence and its intended biological function.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-Activity Relationship (SAR) studies involving this compound primarily pertain to how modifications to the resulting peptides, where this compound serves as a building block, affect their biological activity. While direct analogues of this compound with altered protecting groups or ring modifications might be synthesized for specific chemical purposes, SAR in a biological context is more relevant to the peptides incorporating the D-proline residue derived from this compound.

The variation in the amino acid coupled to this compound in peptide synthesis directly impacts the structure and properties of the resulting di- or polypeptide. For instance, coupling this compound with different amino acids such as D-Ala, L-Ala, Gly, L-Leu, L-Val, L-Phe, or L-Pro yields distinct dipeptides invivochem.cnnih.govnih.govnih.govnih.govnih.govinvivochem.cnnih.gov. The biological activity, if any, of these dipeptides would be expected to differ based on the identity and stereochemistry of the second amino acid, as well as the presence of the Z-protecting group (which is typically removed in the final bioactive peptide).

Detailed SAR studies would involve synthesizing a series of peptides with systematic variations in the amino acid sequence, length, and modifications, and then evaluating their biological effects. The role of the D-proline residue, introduced via this compound, in these peptides' activity would be a key aspect of such studies. The unique conformational constraints imposed by the proline ring (discussed in section 4.3.3) are crucial determinants of peptide structure and, consequently, their interaction with biological targets.

Conformational Effects on Receptor Binding and Biological Response

A particularly important conformational aspect related to proline is the cis-trans isomerization of the peptide bond preceding the proline residue (the Xaa-Pro bond) nih.govfrontiersin.org. While peptide bonds typically favor the trans conformation, the cyclic structure of proline reduces the energetic difference between the cis and trans states, making the cis conformation more accessible compared to other amino acids nih.govfrontiersin.org. This cis-trans isomerization can significantly alter the peptide's three-dimensional structure and is known to play a role in protein folding and function nih.govfrontiersin.orgencyclopedia.pub.

The conformation of proline-containing peptides, influenced by factors like the cis-trans isomerization of the Xaa-Pro bond and the pucker of the pyrrolidine (B122466) ring (endo or exo), can dictate their ability to bind to specific receptors or interact with other biological partners encyclopedia.pub. Conformational studies using techniques like NMR spectroscopy and theoretical calculations are employed to understand the preferred conformations of these peptides nih.gov. For instance, studies on cyclic enkephalin analogues containing D- or L-proline have shown how the stereochemistry of proline can influence the formation of stable turns (e.g., type II' beta-turn with D-Pro) and the spatial arrangement of pharmacophore groups, which is essential for receptor affinity nih.gov.

Therefore, the incorporation of D-proline via this compound into a peptide sequence can profoundly influence its conformational landscape, thereby modulating its interaction with biological targets and ultimately affecting its biological response. The specific conformation adopted by the peptide is a key determinant of its binding affinity and efficacy.

Advanced Characterization and Analytical Methodologies for Z D Pro Oh

Spectroscopic Techniques in Z-D-Pro-OH Research

Spectroscopic methods are invaluable for elucidating the structure, conformation, and functional groups present in this compound. These techniques interact with the molecule in different ways, providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure and conformation of organic molecules. For this compound, ¹H NMR spectroscopy provides information about the different hydrogen environments within the molecule, including the benzyloxycarbonyl protecting group and the proline ring. Analysis of chemical shifts, splitting patterns, and integration allows for the assignment of specific signals to corresponding protons in the structure.

Research has reported ¹H NMR data for N-(Benzyloxycarbonyl)-D-proline, providing characteristic signals that confirm its structure. For example, a study mentioned ¹H NMR data (300 MHz, DMSO-d6) showing signals in the δ 12.66 ppm range (s, 1H), 7.42 - 7.25 ppm (m, 5H), 5.14 - 4.97 ppm (m, 2H), 4.20 ppm (ddd, J = 22.7, 8.8, 3.5 Hz, 1H), 3.50 - 3.25 ppm (m, 2H), 2.32 - 2.08 ppm (m, 1H), and 1.97 - 1.75 ppm (m, 3H). echemi.com These shifts correspond to the carboxylic acid proton, the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyl group, the alpha proton of proline, the delta protons of proline, and the beta and gamma protons of proline, respectively.

NMR spectroscopy can also provide insights into the conformational preferences of this compound, particularly regarding the amide bond between the benzyloxycarbonyl group and the proline nitrogen. Studies on related N-Cbz proline derivatives have indicated the presence of rotameric mixtures at room temperature, which can be observed and analyzed by ¹H NMR spectroscopy due to restricted rotation around the amide bond. sci-hub.se

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass Spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information through the analysis of fragmentation patterns. For this compound, MS confirms the molecular weight of 249.26 g/mol . echemi.comprotheragen.ainih.govavantorsciences.comaxios-research.com

Electrospray ionization mass spectrometry (ESI-MS) is commonly used for polar molecules like protected amino acids. Analysis of N-(Benzyloxycarbonyl)-D-proline using ESI-MS has shown characteristic peaks, including a protonated molecular ion peak ([M+l]+) at m/z 250.2 and a sodium adduct peak ([M+Na]+) at m/z 272.2 in positive ion mode. echemi.com In negative ion mode, a deprotonated molecular ion peak ([M-l]-) at m/z 248.2 and a chloride adduct peak ([M+Cl]-) at m/z 284.2 have been observed. echemi.com The presence of a peak at m/z 497.4 corresponding to a dimer ([2M-1]-) has also been reported. echemi.com

Fragmentation analysis in MS can provide further structural details. Although specific fragmentation pathways for this compound were not extensively detailed in the search results, MS in conjunction with chromatographic techniques like GC-MS is generally employed to identify and characterize compounds by analyzing the mass-to-charge ratio of fragment ions generated from the molecule. nih.govijpsjournal.comnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of its chemical bonds. Different functional groups absorb infrared radiation at specific frequencies, creating a unique spectral fingerprint. For this compound, characteristic absorption bands would be expected for the carboxylic acid group (C=O stretch, O-H stretch), the amide carbonyl group (C=O stretch, N-H bend if present, C-N stretch), the aromatic ring (C-H stretches, C=C stretches), and the aliphatic C-H stretches within the proline ring and benzyl group. FTIR spectra have been utilized for the characterization of related N-benzyloxycarbonyl-L-proline. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is useful for detecting chromophores, which are functional groups that absorb UV or visible light. The benzyloxycarbonyl group in this compound contains an aromatic ring, which is a strong chromophore and will exhibit characteristic absorption bands in the UV region. UV-Vis spectroscopy can be used for the quantitative analysis of compounds with chromophores and to determine their absorption characteristics. mdpi.com While specific UV-Vis data for this compound was not detailed, UV-Vis detection is commonly coupled with chromatographic methods like HPLC for the analysis of compounds containing chromophores. researchgate.net

Here is a summary of some spectroscopic data points for this compound from the search results:

| Technique | Observation/Data | Source |

| ¹H NMR | Characteristic shifts in DMSO-d6 for carboxylic acid, aromatic, benzyl, and proline protons. | echemi.com |

| MS (ESI+) | [M+l]+ at m/z 250.2, [M+Na]+ at m/z 272.2. | echemi.com |

| MS (ESI-) | [M-l]- at m/z 248.2, [M+Cl]- at m/z 284.2, [2M-1]- at m/z 497.4. | echemi.com |

| IR | Expected absorption bands for carboxylic acid, amide, and aromatic functional groups. | ijpsjournal.comresearchgate.net |

| UV-Vis | Absorption in the UV region due to the aromatic chromophore. | ijpsjournal.commdpi.com |

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures or as a final product. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for assessing the purity of this compound and for its quantitative analysis. HPLC offers high resolution and sensitivity, making it suitable for separating this compound from impurities, starting materials, or by-products that may be present. ijpsjournal.com

HPLC is frequently employed to determine the purity percentage of this compound. Analytical specifications often require a minimum purity of 98.0% or 98.5% determined by HPLC. avantorsciences.commade-in-china.com Furthermore, HPLC is crucial for assessing the optical purity (enantiomeric excess, ee%) of chiral compounds like this compound, ensuring that the desired D-stereoisomer is present in high purity. An optical purity of >99.5% ee has been reported for N-Z-D-proline according to HPLC analysis. google.com

The choice of stationary phase (e.g., reversed-phase or normal-phase) and mobile phase composition (solvents, buffers, gradients) in HPLC is optimized to achieve efficient separation of this compound from other components in the sample. UV detection is commonly used in conjunction with HPLC for this compound due to the presence of the UV-absorbing benzyloxycarbonyl group. researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique commonly used for monitoring chemical reactions involving this compound and for initial screening of reaction conditions or sample purity. sci-hub.senih.govptfarm.pl TLC is performed on a thin layer of stationary phase (commonly silica (B1680970) gel) coated on a plate. A small amount of the sample is spotted on the plate, and the plate is developed in a suitable mobile phase. Compounds separate based on their polarity and differential interaction with the stationary and mobile phases, resulting in distinct spots that can be visualized using various methods (e.g., UV light, staining).

In the synthesis or reactions of this compound, TLC can be used to track the consumption of starting materials and the formation of product over time. sci-hub.septfarm.pl This allows chemists to determine the completion of a reaction and optimize reaction times. TLC can also be used for quick assessment of the relative purity of a sample before or after purification steps. While less quantitative than HPLC, TLC provides a rapid visual indication of the complexity of a mixture.

TLC can also be adapted for the separation of enantiomers, although this typically requires the use of chiral stationary phases or chiral additives in the mobile phase. capes.gov.br

Here is a summary of some chromatographic data points and applications for this compound from the search results:

| Technique | Application/Observation | Source |

| HPLC | Purity analysis (>98.0%, >98.5% purity reported), Quantitative analysis. | avantorsciences.commade-in-china.com |

| HPLC | Optical purity (ee%) determination (>99.5% ee reported). | google.com |

| TLC | Reaction monitoring (e.g., tracking removal of protecting groups). | sci-hub.septfarm.pl |

| TLC | Screening of reaction conditions and sample purity assessment. | nih.gov |

| TLC | Potential for enantiomer separation with chiral methods. | capes.gov.br |

Advanced Structural Determination Techniques

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a primary technique for determining the precise arrangement of atoms within a crystalline solid. crelux.comarizona.eduuc.eduprotoxrd.comunl.pt By analyzing the diffraction pattern produced when X-rays interact with the electrons of a crystal, researchers can reconstruct a three-dimensional electron density map, from which the positions of atoms can be determined at high resolution. crelux.comnih.gov This technique provides crucial information about bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonds, which dictate the packing of molecules in the crystal lattice. rsc.org

However, X-ray diffraction has been applied to related proline-containing compounds, such as the oxazolone (B7731731) derived from Z-L-Pro-L-(aMe)Phe-OH, providing detailed structural information about the heterocyclic moiety and side-chain torsion angles in the solid state. This demonstrates the applicability of the technique to protected proline derivatives. The successful crystallization and analysis of such compounds highlight the potential for obtaining similar detailed structural data for this compound through X-ray crystallography, provided suitable single crystals can be obtained.

Circular Dichroism (CD) Spectroscopy for Conformational Studies of Peptides Containing this compound

Circular Dichroism (CD) spectroscopy is a valuable technique for investigating the conformation and structural changes of chiral molecules, particularly peptides and proteins, in solution. americanpeptidesociety.orgsubr.edunih.govunits.itcreative-proteomics.comnih.gov The technique measures the differential absorption of left- and right-circularly polarized light as a function of wavelength. americanpeptidesociety.orgcreative-proteomics.com The CD spectrum in the far-UV region (190-260 nm) is particularly sensitive to the secondary structure of peptides, providing information about the presence and relative amounts of elements like alpha-helices, beta-sheets, and random coils. americanpeptidesociety.orgsubr.eduunits.itnih.gov The near-UV CD spectrum (250-320 nm) can provide insights into the tertiary structure, arising from the environment of aromatic amino acid side chains and disulfide bonds. units.itcreative-proteomics.comunivr.it

CD spectroscopy is widely used to study peptide folding, stability, and conformational changes induced by changes in environment (e.g., solvent, temperature, pH) or interaction with other molecules. americanpeptidesociety.orgsubr.edu For peptides containing proline residues, CD spectroscopy can be particularly informative about the presence of turns and polyproline helices. subr.edunih.govresearchgate.net Peptides with D-proline residues can influence peptide conformation and induce specific turn types. For instance, sequences with D-X-L-Pro can favor type II' beta-turns, which exhibit characteristic CD spectra. subr.edu

Computational and Theoretical Investigations of Z D Pro Oh

Molecular Dynamics Simulations of Z-D-Pro-OH and its Peptide Conjugates

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By simulating the interactions between particles, MD can provide insights into the dynamic behavior, conformational changes, and interactions of molecules in various environments, such as in solution or when bound to other molecules like proteins. MD simulations are applied to study the properties of solutions of N-Cbz-protected amino acids researchgate.net and to model solvent effects on peptide conjugates containing Cbz-protected amino acids chem960.com. These methods are also used for conformational analysis of peptides and to investigate protein-ligand interactions nih.govplos.orgbonvinlab.org.

Simulating the interactions between a ligand (such as this compound or a peptide conjugate containing it) and a receptor (like a protein) is a key application of MD simulations in drug discovery and biological studies. bonvinlab.orgkarazin.ua These simulations can help predict binding modes, assess binding stability, and understand the molecular forces involved in the interaction. Studies on prolyl oligopeptidases have utilized molecular docking and MD simulations to analyze conformational changes and ligand binding with inhibitors containing a proline skeleton. plos.org While direct studies simulating the interaction of this compound with a specific receptor were not present in the provided information, the application of MD to study the binding of proline-containing molecules to enzymes demonstrates the relevance of this technique for this compound conjugates in the context of biological targets.

Analysis of Conformational Space and Flexibility

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. nih.gov DFT is widely used in computational chemistry due to its favorable balance of accuracy and computational cost, allowing for studies on relatively large molecular systems. nih.gov

DFT calculations can be employed to study reaction mechanisms by determining the energies of reactants, transition states, and products, as well as identifying reaction pathways. researchgate.net This provides insights into the feasibility and kinetics of chemical transformations involving this compound. DFT has been used to study gas phase reactions and potential energy surfaces of various molecules. researchgate.net While specific DFT studies on reaction mechanisms involving this compound were not detailed in the search results, DFT is a well-established method for investigating the reactivity of organic molecules and could be applied to explore reactions such as the deprotection of the Cbz group or reactions involving the carboxylic acid or proline ring functionalities.

Quantum chemical calculations, including DFT, can predict various spectroscopic parameters, such as vibrational frequencies (corresponding to IR and Raman spectra) and NMR parameters. nih.govnrel.govnih.gov These predicted spectra can be compared with experimental data to validate computational models and to aid in the interpretation of experimental spectra. DFT calculations have been used to predict spectroscopic parameters and analyze conformers of Cbz-protected hydroxyproline (B1673980) methyl ester. nih.gov Experimental FTIR and Raman spectra for N-Benzyloxycarbonyl-D-proline are available. nih.gov While specific computational predictions of the NMR or detailed IR/Raman spectra for this compound were not explicitly presented in the provided snippets, the capability of DFT to perform such predictions for similar protected amino acids is established. nih.govnrel.govnih.gov

Future Directions and Emerging Research Avenues for Z D Pro Oh

Novel Synthetic Strategies for Z-D-Pro-OH and its Functionalized Derivatives

Future research in the synthesis of this compound and its functionalized derivatives is focused on developing more efficient, stereoselective, and potentially environmentally friendly methods. While traditional synthesis involves the reaction of D-proline with benzyloxycarbonyl chloride, novel strategies aim to introduce functional groups at specific positions on the proline ring or modify the protecting group for tailored reactivity and properties.

Research into the synthesis of substituted proline derivatives, including those with modifications at the 3, 4, or 5 positions of the pyrrolidine (B122466) ring, is an active area. These derivatives are crucial building blocks for conformationally constrained peptide analogs. researchgate.net Methods being explored include asymmetric organocatalytic Michael additions and copper-catalyzed 1,4-addition reactions to N-protected 2,3-dehydroproline esters. researchgate.net These approaches aim to achieve high diastereoselectivity and enantioselectivity. researchgate.net

Furthermore, enzymatic or microbial processes are being investigated for the production of N-protected D-amino acid derivatives, which could potentially include this compound or related structures. google.comchimia.ch For instance, enzymatic cascades involving proline racemases and proline dehydrogenases are being developed for the enantioselective production of D-proline and its derivatives. researchgate.net Such biocatalytic methods offer potential advantages in terms of selectivity and sustainability.

Novel synthetic routes may also involve the modification of the N-benzyloxycarbonyl group itself or its replacement with other protecting groups that allow for specific downstream functionalization or deprotection strategies. Research on the synthesis of other N-protected amino acids and their derivatives, such as N-benzyloxycarbonyl-protected serine derivatives, provides insights into potential methodologies applicable to proline systems. nih.gov

Expanded Applications in Material Science and Nanotechnology

The unique structural features of this compound, including its rigid pyrrolidine ring and the presence of both a carboxylic acid and a protected amine, make it a promising candidate for applications in materials science and nanotechnology. The incorporation of amino acid derivatives into polymers and self-assembling structures is an area of growing interest.

Pseudoproteins, which are biomimetic biodegradable polymers derived from nonproteinogenic amino acids, are being explored for various applications. researchgate.net While research has focused on other amino acids like hydroxyproline (B1673980) and arginine for creating cationic polymers for applications such as gene transfection agents, this compound could potentially be utilized to synthesize novel pseudoprotein structures with tailored properties. researchgate.net

The use of N-protected amino acids in surface-initiated polymerization techniques, such as N-carboxyanhydride (NCA) ring-opening polymerization, is being investigated for creating functional nanohybrids for biomedical applications. dcu.ie Although challenges exist with the reactivity of N-substituted NCAs like proline in some metal-initiated polymerizations, alternative polymerization strategies or the design of proline-containing monomers compatible with controlled polymerization techniques could lead to the development of novel polypeptide-based nanomaterials. dcu.ie

Furthermore, this compound derivatives could find applications in the development of recyclable organocatalysts immobilized on solid supports like hybrid silicas. scispace.com The chiral nature of the proline moiety is particularly valuable in asymmetric catalysis, and anchoring protected proline derivatives onto nanomaterials or solid matrices could lead to the creation of stable and reusable catalytic systems for various organic transformations.

Interdisciplinary Research Integrating this compound in Complex Biological Systems

Interdisciplinary research is increasingly exploring the integration of synthetic molecules, including amino acid derivatives, into complex biological systems to understand fundamental processes or develop new therapeutic or diagnostic tools. While direct therapeutic use of this compound is outside the scope, its role as a building block and its potential interactions within biological contexts are subjects of emerging research.

This compound and its derivatives can serve as probes or components in studies investigating peptide-receptor interactions or enzyme mechanisms within biological systems. The incorporation of conformationally constrained proline analogs into peptides can influence their structure, stability, and interaction with biological targets. worldscientific.com Research in this area could utilize this compound derivatives to synthesize peptides with specific desired conformations for studying biological recognition events or developing peptide-based inhibitors or agonists.

Furthermore, the use of protected amino acids in the synthesis of more complex biomolecules, such as modified peptides, peptidomimetics, or conjugates, is relevant to interdisciplinary research in chemical biology and medicinal chemistry. nih.govresearchgate.net These synthesized molecules can then be used to perturb or investigate biological pathways, offering insights into disease mechanisms or potential therapeutic interventions.

The study of how synthetic molecules interact with biological systems at the molecular and cellular level is a key aspect of interdisciplinary research. While specific studies on this compound in complex biological systems (excluding therapeutic/safety aspects) were not extensively found, the broader context of integrating synthetic amino acid derivatives into biological research, such as in the development of novel antimicrobial agents or in studies of protein function and interaction, highlights potential future avenues. nih.gov The field of systems biology, which aims to understand the complex interactions within biological systems, could potentially utilize such well-defined chemical entities as tools to perturb and analyze these systems. researchgate.netnih.gov

Q & A

Q. What key physicochemical properties of Z-D-Pro-OH are critical for experimental design?

this compound (N-Carbobenzoxy-D-proline) requires careful consideration of its melting point (76–78°C), specific rotation (+40.2° in ethanol), and stability under varying pH and temperature conditions. These properties influence storage (room temperature), solvent selection, and reaction optimization. For example, its sensitivity to acidic/basic conditions necessitates neutral buffers in peptide synthesis. Analytical validation via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures purity .

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS No. | 6404-31-5 |

| Molecular Formula | C₁₃H₁₅NO₄ |

| Specific Rotation ([α]D) | +40.2° (c = 2, EtOH) |

| Melting Point | 76–78°C |

Q. How can researchers verify the enantiomeric purity of this compound?

Enantiomeric purity is critical for stereospecific applications. Polarimetry (measuring specific rotation) is the primary method, requiring standardized conditions (e.g., 2% w/v in ethanol). Cross-validation via chiral HPLC (Chiralpak AD-H column) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) resolves ambiguities. Discrepancies in literature values (e.g., ±0.5° variations) should be addressed by calibrating instruments and reporting solvent/temperature parameters .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ identify carbobenzoxy (Z-group) protons (δ 7.3–7.4 ppm aromatic signals) and proline ring conformation.

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of carbamate) confirm Z-group integrity.

- Mass Spectrometry : ESI-MS (m/z 250.3 [M+H]⁺) validates molecular weight .

Advanced Research Questions

Q. How can contradictory data on this compound’s specific rotation be resolved across studies?

Contradictions often arise from solvent polarity, concentration, or temperature variations. To standardize:

- Use a polarimeter calibrated with a reference standard (e.g., sucrose).

- Report solvent, concentration (e.g., 2% w/v in ethanol), and temperature (25°C) explicitly.

- Compare results with peer datasets using meta-analysis frameworks (e.g., FINER criteria: Feasibility, Novelty, Ethics, Relevance) to identify methodological biases .

Q. What strategies improve this compound’s coupling efficiency in solid-phase peptide synthesis (SPPS)?

The Z-group’s steric hindrance slows acylation. Optimize by:

Q. How does this compound’s stereochemistry influence its biochemical applications?

D-proline’s non-natural configuration confers resistance to proteases, making this compound valuable for stable peptide mimics. However, its inverted ring puckering (Cγ-endo) affects peptide backbone conformation. Molecular dynamics simulations (AMBER force field) or X-ray crystallography can predict/validate structural impacts .

Methodological Guidance

- Data Contradiction Analysis : Apply iterative qualitative frameworks (e.g., PICO: Population, Intervention, Comparison, Outcome) to dissect experimental variables. For example, compare melting point discrepancies by replicating conditions from conflicting studies .

- Literature Review : Use systematic reviews (PRISMA guidelines) to map this compound’s applications in peptide engineering, prioritizing primary sources from journals like Beilstein Journal of Organic Chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.